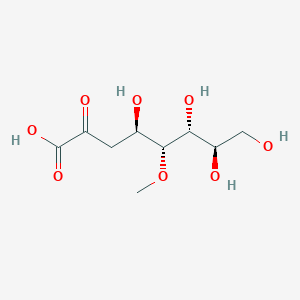
3-Methyl-kdo
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R,5R,6R,7R)-4,6,7,8-tetrahydroxy-5-methoxy-2-oxooctanoic acid is a complex organic compound with significant biochemical and industrial relevance. This compound is characterized by its multiple hydroxyl groups, a methoxy group, and a keto group, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R,6R,7R)-4,6,7,8-tetrahydroxy-5-methoxy-2-oxooctanoic acid typically involves multi-step organic reactions. One common method includes the aldol condensation of suitable aldehydes and ketones, followed by selective hydroxylation and methoxylation reactions. The reaction conditions often require controlled temperatures, specific catalysts, and precise pH levels to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve biocatalytic processes using engineered enzymes to achieve high specificity and efficiency. These processes are designed to be scalable and environmentally friendly, minimizing the use of hazardous chemicals and reducing waste.
化学反応の分析
Types of Reactions
(4R,5R,6R,7R)-4,6,7,8-tetrahydroxy-5-methoxy-2-oxooctanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The keto group can be reduced to form secondary alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or other alkoxides.
Major Products Formed
The major products formed from these reactions include various hydroxylated, methoxylated, and keto derivatives, which can be further utilized in synthetic chemistry and industrial applications.
科学的研究の応用
Chemical Applications
1. Synthetic Chemistry
3-Methyl-kdo serves as a crucial building block for synthesizing complex organic molecules. Its unique structure, characterized by multiple hydroxyl groups and a methoxy group, allows for various chemical transformations. The compound is involved in the synthesis of glycosides and oligosaccharides, where it acts as a donor in glycosylation reactions .
2. Reaction Mechanisms
The compound's reactivity is enhanced by its functional groups, making it suitable for various organic reactions such as:
- Aldol Condensation : Utilized for constructing carbon-carbon bonds.
- Hydroxylation and Methoxylation : Important for modifying existing structures to enhance biological activity or reactivity.
Biological Applications
1. Metabolic Pathways
Research indicates that this compound plays a role in metabolic pathways involving bacterial cell wall biosynthesis. It is a precursor to important polysaccharides and contributes to the structural integrity of bacterial membranes.
2. Enzyme Interactions
The compound has been studied for its interactions with specific enzymes, which are critical for understanding biochemical pathways in living organisms. These interactions provide insights into enzyme specificity and mechanism of action.
Medical Applications
1. Pharmaceutical Development
this compound is being investigated for its potential therapeutic properties. Its structure allows it to serve as an intermediate in the synthesis of pharmaceuticals, particularly antibiotics and other antimicrobial agents. The hydroxyl and keto groups make it a candidate for drug design, where modifications can lead to enhanced efficacy.
2. Drug Design Studies
In drug design research, this compound's unique properties are explored to develop new compounds that can effectively target specific biological pathways or diseases. This includes studies on its role as a ligand in receptor interactions.
Industrial Applications
1. Specialty Chemicals Production
Industrially, this compound is utilized in the production of specialty chemicals and materials. Its reactivity allows it to be used in the manufacture of polymers and resins, which are essential in various applications ranging from coatings to adhesives.
2. Biocatalysis
The compound can also be produced through biocatalytic processes using engineered enzymes, which provide an environmentally friendly approach to synthesis while ensuring high specificity and yield.
Case Study 1: Glycosylation Reactions
A study demonstrated the successful application of this compound in glycosylation reactions using locked pyranose ring donors. This method highlighted the compound's utility in synthesizing α-glycosides, which are important for developing oligosaccharides with specific biological activities .
Case Study 2: Antibiotic Development
Research focused on modifying this compound derivatives to enhance their antibacterial properties against resistant strains of bacteria. The findings indicated that certain modifications led to increased potency and reduced toxicity.
Summary Table of Applications
| Application Area | Description | Key Findings/Notes |
|---|---|---|
| Chemical Synthesis | Building block for complex molecules | Essential in glycosylation reactions |
| Biological Research | Role in metabolic pathways | Important for bacterial cell wall biosynthesis |
| Pharmaceutical Development | Intermediate for drug synthesis | Potential therapeutic properties explored |
| Industrial Production | Used in specialty chemicals | Biocatalytic processes enhance efficiency |
作用機序
The mechanism of action of (4R,5R,6R,7R)-4,6,7,8-tetrahydroxy-5-methoxy-2-oxooctanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and keto groups play a crucial role in binding to these targets, influencing biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
3-deoxy-D-manno-octulosonic acid: Similar in structure but lacks the methoxy group.
2-dehydro-3-deoxy-D-octonate: Another related compound with a similar backbone but different functional groups.
Uniqueness
(4R,5R,6R,7R)-4,6,7,8-tetrahydroxy-5-methoxy-2-oxooctanoic acid is unique due to its specific combination of hydroxyl, methoxy, and keto groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
111187-87-2 |
|---|---|
分子式 |
C9H16O8 |
分子量 |
252.22 g/mol |
IUPAC名 |
(4R,5R,6R,7R)-4,6,7,8-tetrahydroxy-5-methoxy-2-oxooctanoic acid |
InChI |
InChI=1S/C9H16O8/c1-17-8(7(14)6(13)3-10)4(11)2-5(12)9(15)16/h4,6-8,10-11,13-14H,2-3H2,1H3,(H,15,16)/t4-,6-,7-,8-/m1/s1 |
InChIキー |
HFBGCURPZAAYRW-XVFCMESISA-N |
SMILES |
COC(C(CC(=O)C(=O)O)O)C(C(CO)O)O |
異性体SMILES |
CO[C@H]([C@@H](CC(=O)C(=O)O)O)[C@@H]([C@@H](CO)O)O |
正規SMILES |
COC(C(CC(=O)C(=O)O)O)C(C(CO)O)O |
同義語 |
3-deoxy-5-O-methylmanno-2-octolusonic acid 3-methyl-KDO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















